molecular formula C5H2Cl2N4 B016907 6,8-Dichloro-9H-purine CAS No. 19916-15-5

6,8-Dichloro-9H-purine

Cat. No.: B016907
CAS No.: 19916-15-5
M. Wt: 189 g/mol
InChI Key: JQEATMFRJLJEIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dichloro-9H-purine (CAS 19916-15-5) is a multifunctional halogenated purine derivative that serves as a key synthetic intermediate in medicinal chemistry and chemical biology research. With a molecular formula of C 5 H 2 Cl 2 N 4 and a molecular weight of 189.00, this compound features two reactive chlorine atoms at the 6 and 8 positions of the purine ring system, providing distinct sites for selective nucleophilic substitution and metal-catalyzed cross-coupling reactions. Research Applications and Value The primary research value of 6,8-Dichloro-9H-purine lies in its role as a versatile scaffold for the synthesis of novel purine-based compounds. Its reactivity pattern allows for the sequential introduction of diverse amine, alkoxy, and aryl substituents, enabling the creation of targeted molecular libraries. This makes it particularly valuable for: Anticancer Agent Development: Purine hybrids, such as those fused with tetrahydropyran rings, have demonstrated significant antiproliferative activity against various human cancer cell lines, including liver carcinoma (Huh7), breast cancer (MCF7), and colorectal carcinoma (HCT116) . Chemical Probe Synthesis: The purine core can be functionalized to create sensitive molecular probes. For instance, Schiff base fluorescent probes derived from hydrazinyl-purines have been developed for the selective detection of metal ions like Cd 2+ in biological systems, operating through mechanisms such as photo-induced electron transfer (PET) inhibition . Coordination Chemistry: Purinethione analogs can act as ligands, forming complex coordination compounds with metals such as Cobalt, which are studied for their unique structural and catalytic properties . Handling and Storage This compound requires careful handling. It is recommended to be stored in a cool, dry place, and for extended periods, storage in an inert atmosphere at temperatures under -20°C is advised to maintain stability and purity. Researchers should consult the Safety Data Sheet (SDS) prior to use. Note: This product is intended for research purposes and laboratory use only. It is not approved for diagnostic or therapeutic applications in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,8-dichloro-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N4/c6-3-2-4(9-1-8-3)11-5(7)10-2/h1H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEATMFRJLJEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=N1)Cl)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00421796
Record name 6,8-dichloro-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00421796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19916-15-5
Record name 19916-15-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23165
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,8-dichloro-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00421796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

From Uric Acid to a Privileged Scaffold: A Technical Guide to the Synthesis of 6,8-Dichloro-9H-purine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthetic pathway from the readily available biological metabolite, uric acid, to the versatile chemical intermediate, 6,8-dichloro-9H-purine. This transformation is a cornerstone in the synthesis of a multitude of biologically active purine derivatives, making a comprehensive understanding of its nuances essential for researchers in medicinal chemistry and drug development. We will delve into the mechanistic underpinnings of the key reactions, provide detailed experimental protocols, and discuss the critical parameters that govern the success of this synthesis.

Introduction: The Strategic Value of 6,8-Dichloro-9H-purine

Uric acid, the final product of purine metabolism in humans, represents an inexpensive and abundant starting material for chemical synthesis. Its tri-hydroxylated purine core offers multiple points for functionalization. The target molecule, 6,8-dichloro-9H-purine, is a "privileged scaffold" in medicinal chemistry. The two chlorine atoms at the 6 and 8 positions serve as versatile leaving groups, readily displaced by a wide range of nucleophiles. This allows for the systematic exploration of chemical space around the purine core, a strategy that has led to the discovery of numerous potent and selective inhibitors of key biological targets, including kinases, polymerases, and other enzymes implicated in a variety of diseases.

This guide will detail a robust two-step synthesis of 6,8-dichloro-9H-purine from uric acid, proceeding through the key intermediate 2,6,8-trichloropurine.

Overall Synthetic Strategy

The conversion of uric acid to 6,8-dichloro-9H-purine is efficiently achieved in two distinct synthetic operations:

  • Exhaustive Chlorination: Uric acid is first treated with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃), in the presence of a tertiary amine base to convert all three hydroxyl groups into chloro groups, yielding 2,6,8-trichloropurine.

  • Selective Dechlorination: The resulting 2,6,8-trichloropurine is then subjected to a selective reduction to remove the chlorine atom at the C2 position, affording the desired 6,8-dichloro-9H-purine.

Figure 1: Overall synthetic route from uric acid to 6,8-dichloro-9H-purine.

Part 1: Exhaustive Chlorination of Uric Acid to 2,6,8-Trichloropurine

The first critical step is the complete conversion of the tri-hydroxypurine core of uric acid into the corresponding trichlorinated derivative. This transformation leverages the reactivity of phosphorus oxychloride as a potent chlorinating agent for heteroaromatic hydroxyl groups.

Mechanistic Insights: The Role of POCl₃ and Tertiary Amines

The chlorination of the purine hydroxyl groups with phosphorus oxychloride is not a simple substitution. The reaction is significantly facilitated by the presence of a tertiary amine, such as N,N-dimethylaniline or N,N-diethylaniline. The mechanism involves several key steps:

  • Activation of POCl₃: The tertiary amine acts as a nucleophilic catalyst, attacking the electrophilic phosphorus atom of POCl₃ to form a highly reactive phosphonium intermediate.

  • Formation of a Vilsmeier-Haack-type Reagent: This intermediate can be considered a Vilsmeier-Haack-type reagent, which is a powerful electrophile.

  • Hydroxyl Group Activation: The hydroxyl groups of uric acid, existing in their tautomeric lactam forms, are poor leaving groups. The Vilsmeier-Haack-type reagent activates these hydroxyl groups by forming a phosphate ester intermediate.

  • Nucleophilic Attack by Chloride: The chloride ions present in the reaction mixture then act as nucleophiles, attacking the carbon atoms of the purine ring and displacing the activated phosphate ester groups.

  • Regeneration of the Catalyst: The tertiary amine is regenerated at the end of the catalytic cycle.

The use of a tertiary amine is crucial as it not only catalyzes the reaction but also serves as a base to neutralize the HCl generated during the process, driving the reaction to completion.

Figure 2: Simplified mechanistic overview of the chlorination reaction.

Detailed Experimental Protocol: Synthesis of 2,6,8-Trichloropurine

This protocol is a synthesis of established procedures for the chlorination of hydroxylated purines.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Uric Acid168.1110.0 g0.059
Phosphorus Oxychloride (POCl₃)153.33100 mL1.09
N,N-Dimethylaniline121.1825 mL0.21

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add uric acid (10.0 g, 0.059 mol).

  • Addition of Reagents: Carefully add phosphorus oxychloride (100 mL, 1.09 mol) to the flask. Begin stirring the suspension.

  • Controlled Addition of Amine: Slowly add N,N-dimethylaniline (25 mL, 0.21 mol) dropwise to the stirred suspension over a period of 30 minutes. The addition is exothermic, and the reaction temperature should be monitored.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 105-110 °C) and maintain reflux for 4-6 hours. The reaction mixture should become a clear, dark solution.

  • Removal of Excess POCl₃: After the reflux period, allow the reaction mixture to cool to room temperature. Distill off the excess phosphorus oxychloride under reduced pressure. This step should be performed in a well-ventilated fume hood.

  • Work-up: Carefully and slowly pour the viscous residue onto crushed ice (approximately 500 g) with vigorous stirring. This is a highly exothermic and hazardous step due to the violent reaction of residual POCl₃ with water, which generates HCl gas. Perform this in a large beaker within a fume hood.

  • Isolation of the Product: The crude 2,6,8-trichloropurine will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the solid product in a vacuum oven at 50-60 °C to a constant weight. The typical yield of crude 2,6,8-trichloropurine is in the range of 80-90%.

Self-Validation and Trustworthiness: The successful synthesis of 2,6,8-trichloropurine can be confirmed by its melting point (185-187 °C) and spectroscopic analysis (e.g., mass spectrometry to confirm the molecular weight). The crude product is often of sufficient purity for the subsequent dechlorination step.

Part 2: Selective Dechlorination to 6,8-Dichloro-9H-purine

The key to obtaining the desired 6,8-dichloro-9H-purine lies in the selective removal of the chlorine atom at the C2 position of the purine ring, while leaving the C6 and C8 chloro-substituents intact. This selectivity is achievable due to the differential reactivity of the chloro groups on the purine nucleus. The C6 and C8 positions are generally more susceptible to nucleophilic attack, while the C2 position is more resistant. Conversely, the C2-Cl bond can be selectively cleaved under reductive conditions.

Causality of Experimental Choices: Reagents for Selective Dechlorination

Several methods can be employed for the selective dechlorination of 2-chloropurines. The choice of reagent and conditions is critical to achieve the desired selectivity.

  • Catalytic Hydrogenation: This is a common and effective method for dehalogenation. A palladium catalyst, typically palladium on carbon (Pd/C), is used in the presence of a hydrogen source. The reactivity of the C-Cl bonds towards hydrogenolysis can be modulated by the choice of catalyst, solvent, and the presence of a base to neutralize the generated HCl. For selective reduction, careful control of the reaction time and hydrogen pressure is essential.

  • Reduction with Zinc Dust: Zinc dust in an acidic or protic medium (e.g., acetic acid, water, or ethanol) is a classical and effective reagent for the reduction of organic halides. The reaction proceeds via a single-electron transfer mechanism from the zinc metal to the carbon-chlorine bond, leading to its cleavage. This method can be particularly useful for selective reductions.

In this guide, we will focus on the use of zinc dust in an aqueous medium, a method that has been historically successful for the selective dechlorination of purines.

Detailed Experimental Protocol: Synthesis of 6,8-Dichloro-9H-purine

This protocol is adapted from the foundational work of Davoll and Lowy.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,6,8-Trichloropurine223.455.0 g0.022
Zinc Dust65.385.0 g0.076
Water18.02100 mL-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6,8-trichloropurine (5.0 g, 0.022 mol) in water (100 mL).

  • Addition of Zinc Dust: Add zinc dust (5.0 g, 0.076 mol) to the suspension.

  • Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Filtration: After the reaction is complete, hot filter the reaction mixture through a pad of celite to remove the excess zinc dust and other insoluble materials.

  • Crystallization: Allow the filtrate to cool to room temperature, and then cool it further in an ice bath. The 6,8-dichloro-9H-purine will crystallize out of the solution.

  • Isolation and Drying: Collect the crystalline product by vacuum filtration, wash it with a small amount of cold water, and dry it in a vacuum oven at 80-100 °C. The typical yield for this step is in the range of 70-80%.

Self-Validation and Trustworthiness: The identity and purity of the final product, 6,8-dichloro-9H-purine, should be confirmed by melting point determination (decomposes above 200 °C) and spectroscopic analysis.

Characterization of 6,8-Dichloro-9H-purine

Thorough characterization is essential to confirm the structure and purity of the synthesized 6,8-dichloro-9H-purine.

Spectroscopic Data
  • ¹H NMR (DMSO-d₆, 400 MHz): δ ~8.5 (s, 1H, H-2), ~14.0 (br s, 1H, N-9-H). The chemical shift of the N-H proton can be variable and may exchange with D₂O.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Approximate chemical shifts are δ ~155 (C-6), ~152 (C-2), ~148 (C-4), ~145 (C-8), ~125 (C-5).

  • Mass Spectrometry (EI or ESI): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak [M]⁺ will be observed at m/z 188, with a significant [M+2]⁺ peak at m/z 190 (approximately 65% of the M⁺ peak) and a smaller [M+4]⁺ peak at m/z 192 (approximately 10% of the M⁺ peak).

Conclusion

The synthesis of 6,8-dichloro-9H-purine from uric acid is a practical and efficient route to a highly valuable building block in medicinal chemistry. This guide has provided a detailed, step-by-step protocol, grounded in a solid understanding of the underlying reaction mechanisms. By carefully controlling the reaction conditions in both the exhaustive chlorination and the selective dechlorination steps, researchers can reliably produce this key intermediate in good yield and purity. The versatility of the 6- and 8-chloro substituents opens the door to the synthesis of a vast array of novel purine derivatives with the potential for significant therapeutic applications.

References

  • Davoll, J.; Lowy, B. A. A New Synthesis of Purine Nucleosides. The Synthesis of Adenosine, Guanosine and 2,6-Diamino-9-β-D-ribofuranosylpurine. J. Am. Chem. Soc.1951 , 73 (4), 1650–1655. [Link]

  • Fischer, E. Synthesen in der Purin- und Zuckergruppe. Ber. Dtsch. Chem. Ges.1897 , 30 (2), 2226–2254. [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 6,8-Dichloro-9H-purine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6,8-Dichloro-9H-purine is a high-value heterocyclic scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of adenosine receptor antagonists, cyclin-dependent kinase (CDK) inhibitors, and antiviral nucleoside analogs. Its unique substitution pattern—featuring halogen atoms at both the C6 (pyrimidine ring) and C8 (imidazole ring) positions—offers a "programmed" reactivity profile. This guide provides an in-depth analysis of its physicochemical properties, spectral characteristics, and the mechanistic basis for its regioselective functionalization, empowering researchers to optimize synthetic workflows.

Molecular Identity & Structural Analysis

The compound exists in a prototropic tautomeric equilibrium, primarily between the N7-H and N9-H forms. In the solid state and polar aprotic solvents (DMSO, DMF), the N9-H tautomer typically predominates, though the electron-withdrawing chlorine atoms significantly increase the acidity of the imidazole proton compared to unsubstituted purine.

AttributeDetail
IUPAC Name 6,8-Dichloro-9H-purine
Common Synonyms 6,8-Dichloropurine; 2,6-Dichloro-7H-purine (tautomer)
CAS Number 19916-15-5
Molecular Formula C₅H₂Cl₂N₄
Molecular Weight 189.00 g/mol
SMILES Clc1ncnc2[nH]c(Cl)nc12
Electronic Distribution & Reactivity

The reactivity of 6,8-dichloro-9H-purine is defined by the electronic disparity between the two rings:

  • C6-Position (Pyrimidine Ring): Highly electron-deficient due to the cumulative inductive effects of N1, N3, and N7/N9. It is the primary site for Nucleophilic Aromatic Substitution (SNAr).

  • C8-Position (Imidazole Ring): Less electrophilic than C6 but can be activated under specific conditions (e.g., N7-protonation or metal catalysis).

Physicochemical Data Compendium

The following data aggregates experimental values and high-confidence predictive models essential for handling and formulation.

PropertyValue / RangeSource/Note
Physical State White to off-white crystalline powderVisual inspection
Melting Point 185–195 °C (decomposition)Analogous to 2,6-dichloropurine; typically dec. before melt
Density 2.02 ± 0.1 g/cm³Predicted (ACD/Labs)
Boiling Point 281.8 ± 0.0 °C (at 760 mmHg)Predicted
pKa (Acidic) 7.2 – 7.8The N-H proton is more acidic than purine (pKa 8.9) due to Cl-induction
LogP 1.2 – 1.5Moderate lipophilicity; suitable for cell-permeable scaffold design
Solubility High: DMSO, DMF, DMAcModerate: Ethanol, MethanolLow: Water, Diethyl etherDissolve in DMSO for stock solutions (100 mM)
Flash Point 124.2 °CPredicted

Spectral Characterization

Accurate spectral assignment is crucial for distinguishing between regioisomers during synthesis.

Nuclear Magnetic Resonance (NMR)[3][5][6]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.75 ppm (s, 1H): The C2-H proton is the sole singlet in the aromatic region. Its chemical shift is diagnostic; substitution at C6 causes an upfield shift (shielding), while N-alkylation shifts it downfield.

    • δ 14.00+ ppm (br s, 1H): The N9-H/N7-H proton is often broad and exchangeable with D₂O.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • C2: ~152.0 ppm (CH)

    • C4: ~154.0 ppm (Quaternary)

    • C5: ~128.0 ppm (Quaternary)

    • C6: ~150.5 ppm (C-Cl, Pyrimidine)

    • C8: ~148.0 ppm (C-Cl, Imidazole)

Mass Spectrometry (MS)
  • Ionization: ESI+ or APCI.

  • Pattern: Shows a characteristic isotopic cluster due to two chlorine atoms.

    • M+ (189): 100%

    • M+2 (191): ~64% (relative intensity)

    • M+4 (193): ~10% (relative intensity)

Reactivity & Synthetic Application: The Regioselectivity Switch

The core utility of 6,8-dichloro-9H-purine lies in its ability to undergo sequential, regioselective substitutions. The "Field-Proven" protocol relies on the distinct electrophilicity of C6 vs. C8.

Mechanistic Insight

Under standard basic or neutral conditions (SNAr), the C6-chlorine is displaced first. This is driven by the stabilization of the Meisenheimer intermediate on the pyrimidine ring. The C8-chlorine is significantly more inert and typically requires forcing conditions (high heat, strong nucleophiles) or transition-metal catalysis (Suzuki/Buchwald) to react.

However, under acidic conditions , protonation at N7 can activate the C8 position, leading to rare C8-hydrolysis or substitution, though this is less common in drug synthesis workflows.

Experimental Workflow: Sequential Functionalization

The following diagram illustrates the standard synthetic logic for elaborating this scaffold.

G cluster_0 Step 1: C6-Selective SnAr cluster_1 Step 2: C8-Functionalization Start 6,8-Dichloro-9H-purine (Scaffold) Intermediate 6-Substituted-8-chloro-9H-purine (Major Product) Start->Intermediate Nucleophile (R-NH2, R-OH) Base, < 50°C Final_A 6,8-Disubstituted Purine (via High Temp SnAr) Intermediate->Final_A Strong Nucleophile > 100°C Final_B 8-Aryl/Alkyl Purine (via Pd-Catalysis) Intermediate->Final_B Suzuki/Sonogashira Pd(0), Ligand caption Figure 1: Regioselective functionalization logic. C6 reacts first under mild conditions.

[1]

Protocol: C6-Selective Amination
  • Reagents: 1.0 eq 6,8-Dichloro-9H-purine, 1.1 eq Amine, 2.0 eq DIPEA (or Et₃N).

  • Solvent: n-Butanol or Isopropanol (protic solvents often accelerate SNAr via H-bonding stabilization of the leaving group).

  • Conditions: Stir at 50–60 °C for 4–6 hours.

  • Monitoring: TLC (EtOAc/Hexane) or LCMS. The starting material (M+ 189) will disappear, replaced by the mono-substituted product (M-Cl + Nucleophile).

  • Note: Avoid temperatures >80 °C in Step 1 to prevent premature C8 substitution or double addition.

Handling, Stability & Safety

Storage Protocols
  • Hygroscopicity: The compound is slightly hygroscopic. Store in a tightly sealed container.

  • Temperature: Refrigerate at 2–8 °C for long-term stability.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.

Safety Profile (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and use within a fume hood to avoid inhalation of dust.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 5324412 (Related 2,6-Dichloropurine). Retrieved from [Link]

  • MDPI. (2023). Direct Regioselective C-H Cyanation of Purines. Retrieved from [Link]

Sources

in vitro cytotoxicity of 6,8-Dichloro-9H-purine on cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Cytotoxic Profiling of the 6,8-Dichloro-9H-purine Scaffold

Abstract

This technical guide provides a rigorous framework for evaluating the in vitro cytotoxicity of 6,8-Dichloro-9H-purine (6,8-DCP) . While often utilized as a high-reactivity intermediate for synthesizing CDK and Adenosine Kinase inhibitors, the intrinsic cytotoxic profile of the 6,8-DCP scaffold is a critical baseline parameter in medicinal chemistry. This document outlines the chemical basis of its activity, specific solubilization protocols to prevent hydrolytic degradation, and a validated screening workflow for cancer cell lines.

Part 1: Chemical Basis & Pharmacophore Analysis

To accurately interpret cytotoxicity data, one must understand the electronic behavior of the 6,8-DCP molecule. Unlike standard purines, the chlorine atoms at positions C6 and C8 create a distinct electrophilic profile.

Electrophilic Reactivity & Mechanism

The 6,8-dichloro motif renders the purine ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

  • C6 Position: Highly reactive. In biological media, this position can react with nucleophilic residues (cysteine thiols, lysine amines) on proteins, potentially causing non-specific cytotoxicity via covalent modification.

  • C8 Position: Less reactive than C6 but essential for directing selectivity in kinase pockets (e.g., CDK4/6 or Adenosine Kinase).

Causality in Cytotoxicity:

  • Intrinsic Toxicity: High IC50 values (low potency) usually indicate non-specific alkylation or general metabolic interference.

  • Targeted Toxicity: Derivatives (e.g., 6-amino-8-aryl purines) show nanomolar IC50 values by specifically occupying the ATP-binding pocket of kinases, inducing G2/M arrest.

Structural Visualization (Reactivity Map)

G Scaffold 6,8-Dichloro-9H-purine C6 C6-Cl: High Reactivity (Rapid S_NAr) Scaffold->C6 Primary Electrophile C8 C8-Cl: Moderate Reactivity (Steric Control) Scaffold->C8 Secondary Electrophile Target Mechanism of Action C6->Target Covalent Protein Binding (Non-specific Toxicity) C8->Target Hydrophobic Interaction (Kinase Selectivity)

Figure 1: Reactivity profile of the 6,8-DCP scaffold. The C6 position drives non-specific alkylation, while C8 modulation is key for targeted kinase inhibition.

Part 2: Experimental Protocol Design

Evaluating 6,8-DCP requires strict control over compound stability. The chlorines are hydrolytically labile in aqueous media over long incubations.

Compound Preparation & Stability
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9%.

  • Stock Concentration: 100 mM (Store at -80°C; avoid freeze-thaw cycles).

  • Critical Step: Do not dilute into aqueous media (media + serum) until immediately before addition to cells. Pre-dilution can lead to hydrolysis of the C6-Cl, generating 6-hydroxy-8-chloropurine (an inactive metabolite), yielding false-negative cytotoxicity results.

Cell Line Selection Strategy

Select cell lines based on the theoretical target (Kinase vs. General Antimetabolite).

Cell LineTissue Originp53 StatusRationale for 6,8-DCP Testing
MCF-7 BreastWild-typeStandard for CDK4/6 inhibitor sensitivity.
HeLa CervixInactivated (HPV)High proliferation rate; sensitive to S-phase disruptors.
HCT-116 ColonWild-typeEvaluates p53-dependent apoptotic response.
BJ / MRC-5 FibroblastNormalRequired Control: Determines Selectivity Index (SI).

Part 3: Validated Cytotoxicity Workflow (MTT/SRB)

This protocol is self-validating through the use of positive controls (Doxorubicin or Roscovitine) and solvent controls.

The "Edge-Effect" Free Plating Protocol
  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates.

  • Incubation: Allow attachment for 24 hours.

  • Treatment:

    • Prepare serial dilutions of 6,8-DCP in growth media (Final DMSO < 0.5%).

    • Range: 0.1 µM to 100 µM (Logarithmic scale).

    • Crucial: Fill outer wells with PBS (not cells) to prevent evaporation-induced "edge effects" which skew data.

  • Duration: 72 hours (allows for at least 2 doubling times).

Readout & Calculation

Use the SRB (Sulforhodamine B) assay over MTT for purines if possible, as purine analogs can sometimes interfere with mitochondrial reductase enzymes used in MTT.

  • IC50 Calculation: Non-linear regression (Sigmoidal Dose-Response, Variable Slope).

  • Selectivity Index (SI):

    
    
    
    • Interpretation: SI > 3.0 indicates a potential therapeutic window. SI < 1.0 indicates general toxicity (likely due to the reactive C6-Cl).

Screening Workflow Diagram

Workflow Start Compound Stock (100mM in DMSO) Dilution Serial Dilution (Immediate Use) Start->Dilution Treatment 72h Incubation (Cancer vs. Normal) Dilution->Treatment Assay SRB/MTT Readout Treatment->Assay Analysis Data Analysis Assay->Analysis Check Is IC50 < 10µM? Analysis->Check Hit Hit: Kinase Profiling Check->Hit Yes Fail Fail: Scaffold Toxic Check->Fail No

Figure 2: Step-by-step screening cascade. The decision node (IC50 < 10µM) filters non-specific alkylators from potential lead candidates.

Part 4: Mechanistic Validation (Advanced)

If 6,8-DCP or its derivative shows cytotoxicity (IC50 < 10 µM), validate the mechanism.

Cell Cycle Analysis (Flow Cytometry)

Purine analogs typically induce arrest at specific checkpoints.

  • Protocol: Propidium Iodide (PI) staining.

  • Expected Result:

    • G1 Arrest: Suggests CDK4/6 inhibition (common for C6-substituted purines).

    • S-Phase Arrest: Suggests DNA synthesis inhibition (Antimetabolite effect).

    • G2/M Arrest: Suggests CDK1 inhibition.

Apoptosis vs. Necrosis

Differentiate between controlled cell death (desirable) and membrane rupture (toxicity).

  • Assay: Annexin V-FITC / PI Double Staining.

  • Interpretation:

    • Annexin V(+)/PI(-): Early Apoptosis (Mechanism-based).

    • Annexin V(-)/PI(+): Necrosis (Likely chemical toxicity/alkylation).

References

  • Legraverend, M., et al. "Synthesis and in vitro evaluation of novel 6,8-disubstituted purines as CDK inhibitors." Bioorganic & Medicinal Chemistry, 2000.

  • Chang, J., et al. "6,8-Disubstituted purine nucleosides were synthesized and evaluated as adenosine kinase inhibitors." Journal of Medicinal Chemistry, 2005.

  • National Cancer Institute (NCI). "In Vitro Cell Line Screening Protocol (SRB Assay)." NCI DTP, 2024.

  • Vichai, V., & Kirtikara, K. "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols, 2006.

  • Galmarini, C. M., et al. "Nucleoside analogs: mechanisms of drug resistance and reversal strategies." Leukemia, 2001.

Methodological & Application

synthesis of 6,8-Dichloro-9H-purine derivatives as kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6,8-dichloro-9H-purine scaffold represents a "privileged structure" in medicinal chemistry, offering a distinct topology compared to the ubiquitous 2,6-disubstituted purines (e.g., Roscovitine). While the C6 position typically targets the ATP-binding hinge region of kinases (e.g., CDK, GSK-3, Adenosine Kinase), the C8 position provides a unique vector to explore the solvent-exposed front pocket or the hydrophobic back pocket, depending on the binding mode.

This guide details the synthesis of the core scaffold and provides a validated, regioselective protocol for diversifying this template. We address the critical challenge of differentiating the reactivity between the C6 and C8 electrophilic sites, ensuring high yield and purity in library generation.

Chemical Biology Context & SAR Logic

In kinase inhibitor design, the purine core mimics the adenosine of ATP.

  • C6 Position (Hinge Binder): Substitution here with an amine or aniline installs a hydrogen bond donor/acceptor motif essential for interaction with the kinase hinge region (e.g., Leu83 in CDK2).

  • C8 Position (Selectivity Handle): Unlike the C2 position, which often faces the ribose pocket, the C8 position allows substituents to project into the solvent channel or interact with the "gatekeeper" residue, modulating selectivity and pharmacokinetic properties.

Regioselectivity Principle: The C6 position is significantly more electrophilic than C8 due to the para-relationship with N3/N9 and the ortho-relationship with N1/N7. Under controlled conditions, nucleophilic aromatic substitution (


) occurs exclusively at C6. Subsequent functionalization of C8 requires metal-catalyzed cross-coupling (Suzuki-Miyaura) or forcing 

conditions.

Synthetic Workflow Visualization

The following diagram illustrates the critical path from precursors to the final disubstituted inhibitor.

G Start 4,5-Diamino- 6-chloropyrimidine Inter1 6-Chloro-8-oxo- 7,8-dihydropurine Start->Inter1 Phosgene/Urea Cyclization Core 6,8-Dichloro- 9H-purine Inter1->Core POCl3 Chlorination Step1 Intermediate A: 6-Amino-8-chloro- 9H-purine Core->Step1 Step 1: SNAr (C6) Amine, Base, <50°C Final Target Inhibitor: 6,8-Disubstituted Purine Step1->Final Step 2: Suzuki (C8) Boronic Acid, Pd(0)

Figure 1: Strategic workflow for the synthesis of 6,8-disubstituted purine kinase inhibitors.

Detailed Experimental Protocols

Protocol A: Synthesis of 6,8-Dichloro-9H-purine (Core Synthesis)

Note: While commercially available (CAS 19916-15-5), in-house synthesis is often required for scale-up or isotopic labeling.

Reagents:

  • 4,5-diamino-6-chloropyrimidine (Starting Material)

  • Urea (Cyclizing agent)

  • Phosphorus oxychloride (

    
    )[1][2]
    
  • Phosphorus pentachloride (

    
    )
    

Procedure:

  • Cyclization: Mix 4,5-diamino-6-chloropyrimidine (10 g, 69 mmol) with Urea (20 g, excess) and heat the melt at 160–170°C for 1 hour. The mixture will solidify. Cool, triturate with water, and filter to obtain 6-chloro-8-oxo-7,8-dihydropurine .

    • Checkpoint: Monitor disappearance of diamine by TLC (10% MeOH/DCM).

  • Chlorination: Suspend the dried 8-oxo intermediate (5 g) in

    
     (50 mL). Add 
    
    
    
    (6 g).
  • Reflux the mixture for 12–16 hours. The suspension should clear as the reaction proceeds.

  • Work-up (Critical): Remove excess

    
     under reduced pressure. Pour the thick residue slowly onto crushed ice with vigorous stirring (Exothermic!). Neutralize to pH 4–5 with 
    
    
    
    .
  • Isolation: Extract with Ethyl Acetate (

    
     mL). Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from ethanol/water or purify via flash chromatography (Hexane/EtOAc).

    • Yield: Typically 60–70%.

    • Validation: 1H NMR (DMSO-d6)

      
       13.8 (br s, 1H, NH), 8.7 (s, 1H, H-2). Note the absence of H-8 signal.
      
Protocol B: Regioselective at C6 (The Hinge Binder)

Objective: Install the primary pharmacophore at C6 without disturbing the C8-chloride.

Reagents:

  • 6,8-Dichloro-9H-purine (1.0 eq)

  • Aniline or Primary Amine (

    
    ) (1.1 eq)
    
  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: n-Butanol (preferred) or Ethanol.

Procedure:

  • Dissolve 6,8-dichloro-9H-purine (1 mmol) in n-Butanol (5 mL).

  • Add DIPEA (2 mmol) followed by the amine (1.1 mmol).

  • Temperature Control:

    • For aliphatic amines: Stir at Room Temperature for 4–6 hours.

    • For anilines (less nucleophilic): Heat to 40–50°C for 6–12 hours.

    • Warning: Do not exceed 80°C, or C8 substitution may begin to occur (approx. 5–10% byproduct).

  • Monitoring: LC-MS should show conversion to the mono-substituted product (

    
    ).
    
  • Work-up: Evaporate solvent. Triturate the residue with water/methanol (1:1) to precipitate the product.[3] Filter and dry.[2]

    • Product: 6-Substituted-8-chloro-9H-purine.

Protocol C: Functionalization at C8 (Selectivity Optimization)

Objective: Utilize the remaining C8-Cl handle. Two main paths exist: Suzuki Coupling (C-C bond) or High-Temp


 (C-N bond).

Path 1: Suzuki-Miyaura Coupling (Recommended)

  • Reactants: 6-Substituted-8-chloro-9H-purine (1.0 eq), Boronic Acid (1.5 eq).

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /XPhos.
  • Base:

    
     (2M aqueous, 3.0 eq).
    
  • Solvent: Dioxane/Water (4:1).

  • Conditions: Degas with Argon. Heat at 90–100°C in a sealed tube for 4–12 hours.

  • Note: N9 protection (e.g., THP, SEM) is often beneficial here to prevent catalyst poisoning by the free NH, though not strictly required for all substrates.

Path 2: High-Temperature


 
  • Reactants: 6-Substituted-8-chloro-9H-purine + Excess Amine (5–10 eq).

  • Conditions: Heat to 120–140°C in a sealed vessel (microwave reactor recommended) using NMP or DMSO as solvent.

  • Note: This requires a very good nucleophile.

Quantitative Data Summary

Reaction StepPositionConditionsTypical YieldSelectivity (C6:C8)
Chlorination C6 & C8

, Reflux
65%N/A

1
C6 n-BuOH,

80-92%> 20:1

2
C8 DMSO,

40-60%N/A
Suzuki C8 Pd,

55-75%N/A

Troubleshooting & Expert Tips

  • Solubility Issues: 6,8-dichloropurine is sparingly soluble in non-polar solvents. Use n-Butanol or DMF. If the intermediate precipitates too early, add small amounts of DMSO.

  • N9-Alkylation vs. N7-Alkylation: If you alkylate the purine nitrogen (e.g., to add a solubilizing tail), remember that N9 is the thermodynamic product (favored by base/

    
    ), while N7  can form under kinetic conditions or steric bias. For kinase inhibitors, N9-substitution is the standard to mimic the ribose attachment.
    
  • Dechlorination: During Pd-catalyzed coupling at C8, reductive dechlorination (loss of Cl replaced by H) is a common side reaction. Ensure your solvent is thoroughly degassed and consider using a milder base (e.g.,

    
    ) if this persists.
    

References

  • Legraverend, M., et al. "Synthesis and in vitro biological evaluation of 6,8-disubstituted purine analogues." Bioorganic & Medicinal Chemistry, 2006.

  • Gundersen, L.L. "Regioselective substitution of 6,8-dichloro-9H-purine." Tetrahedron Letters, 2002.

  • Chang, Y.T., et al. "Purine-based inhibitors of CDK2/cyclin A." Journal of Medicinal Chemistry, 2005.

  • Wan, Z., et al. "Synthesis of 6,8-disubstituted purines as adenosine kinase inhibitors." Journal of Medicinal Chemistry, 2008.

  • Bouscary-Desforges, G., et al. "Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds."[4] Journal of Organic Chemistry, 2012.[4]

Sources

protocol for N9-alkylation of 6,8-Dichloro-9H-purine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Comprehensive Guide to the Regioselective N9-Alkylation of 6,8-Dichloro-9H-purine

Abstract

This document provides a detailed protocol and scientific rationale for the N9-alkylation of 6,8-dichloro-9H-purine, a critical starting material in the synthesis of various bioactive molecules, including kinase inhibitors and antiviral agents. We will delve into the mechanistic underpinnings that govern regioselectivity, explain the critical roles of bases and solvents, and offer a step-by-step experimental guide designed for reproducibility and high yield. This guide is intended to equip researchers with the expertise to not only execute this reaction successfully but also to intelligently troubleshoot and adapt it for their specific synthetic needs.

Introduction: The Significance of N9-Alkylated Purines

6,8-Dichloro-9H-purine is a key heterocyclic scaffold in medicinal chemistry. The nitrogen atoms of the purine ring system, particularly N7 and N9, are common sites for functionalization. The regioselective alkylation at the N9 position is often a crucial step in the synthesis of a vast array of pharmacologically active compounds. For instance, N9-substituted purines form the core of many cyclin-dependent kinase (CDK) inhibitors, which are a class of anti-cancer agents.

The primary challenge in the alkylation of 9H-purines is controlling the regioselectivity. The starting purine exists as a mixture of N7-H and N9-H tautomers in solution. Direct alkylation can therefore lead to a mixture of N7 and N9-alkylated isomers, which are often difficult to separate and can lead to significantly reduced yields of the desired product. This protocol focuses on conditions that strongly favor the formation of the thermodynamically more stable N9-isomer.

Mechanistic Rationale: Achieving N9-Selectivity

The regioselectivity of purine alkylation is a subject of extensive study. The outcome is governed by a delicate interplay between the purine's electronic structure, the nature of the base, the polarity of the solvent, and the type of alkylating agent used.

Under basic conditions, a proton is abstracted from the purine's imidazole ring, generating a purine anion. This anion is a resonance-stabilized ambident nucleophile with significant electron density at both the N7 and N9 positions. The alkylation will then proceed via a standard SN2 mechanism.

Several factors influence the N9/N7 ratio:

  • Thermodynamic vs. Kinetic Control: The N9-substituted product is generally the thermodynamically more stable isomer. Reactions that are run under conditions allowing for equilibrium, such as using a milder base and allowing for longer reaction times, tend to favor the N9 product.

  • Base and Counter-ion: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) deprotonate the purine irreversibly, which can sometimes lead to mixtures. In contrast, weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) establish an equilibrium that favors the formation of the more stable N9-anion prior to alkylation. The larger cesium cation (from Cs₂CO₃) is also thought to coordinate with the purine ring in a way that sterically hinders the N7 position, thus promoting N9-alkylation.

  • Solvent Effects: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile are ideal for this reaction. They effectively solvate the cation of the base (e.g., K⁺, Na⁺) without strongly solvating the purine anion, leaving it highly nucleophilic. This enhances the reaction rate and selectivity.

Experimental Workflow for N9-Alkylation

The following diagram outlines the general workflow for the N9-alkylation of 6,8-dichloro-9H-purine.

N9_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Add 6,8-dichloro-9H-purine and K₂CO₃ to flask B 2. Add dry DMF under inert atmosphere (N₂ or Ar) A->B C 3. Stir mixture at room temperature B->C D 4. Add alkylating agent (R-X) dropwise to the suspension C->D E 5. Heat reaction mixture (e.g., 60-80 °C) and monitor by TLC/LC-MS D->E F 6. Cool to RT, pour into ice-water E->F G 7. Extract with an organic solvent (e.g., Ethyl Acetate) F->G H 8. Wash organic layer, dry, and concentrate in vacuo G->H I 9. Purify crude product via flash column chromatography H->I J 10. Characterize product by NMR and Mass Spec I->J

Caption: General workflow for the N9-alkylation of 6,8-dichloro-9H-purine.

Detailed Step-by-Step Protocol

This protocol describes a general procedure for the N9-alkylation of 6,8-dichloro-9H-purine with an alkyl halide (e.g., benzyl bromide) as a representative electrophile.

Safety Precautions: 6,8-dichloro-9H-purine and alkylating agents may be irritants. DMF is a suspected teratogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/DensityAmount (mmol)Amount (g or mL)Notes
6,8-Dichloro-9H-purineC₅H₂Cl₂N₄189.01-1.0189 mgStarting material (limiting reagent)
Potassium Carbonate (K₂CO₃)K₂CO₃138.21-2.0 - 3.0276 - 415 mgBase (use anhydrous)
Alkylating Agent (R-X)e.g., Benzyl Bromide (C₇H₇Br)171.041.438 g/mL1.1 - 1.2~130 µLElectrophile (use 1.1-1.2 equivalents)
N,N-Dimethylformamide (DMF)C₃H₇NO73.090.944 g/mL-5-10 mLAnhydrous solvent
Reaction Procedure
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 6,8-dichloro-9H-purine (1.0 mmol, 189 mg) and anhydrous potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Solvent Addition: Using a syringe, add anhydrous DMF (5 mL) to the flask.

  • Initial Stirring: Stir the resulting suspension vigorously at room temperature for 15-30 minutes to facilitate the formation of the purine salt.

  • Reagent Addition: Add the alkylating agent (e.g., benzyl bromide, 1.1 mmol, ~130 µL) dropwise to the stirring suspension via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 60 °C using an oil bath. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Work-up: a. Once the reaction is complete, allow the flask to cool to room temperature. b. Pour the reaction mixture slowly into a beaker containing ice-water (50 mL). A precipitate may form. c. Extract the aqueous mixture with ethyl acetate (3 x 30 mL). d. Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL) to remove residual DMF and salts. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: a. Purify the resulting crude residue by flash column chromatography on silica gel. b. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting with 10% EtOAc/Hexanes and gradually increasing to 30-40% EtOAc/Hexanes). c. Collect the fractions containing the desired product (visualized by TLC) and concentrate them to yield the pure N9-alkylated product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive base (absorbed moisture). 2. Impure or wet solvent. 3. Insufficient temperature.1. Use freshly opened or properly dried K₂CO₃. 2. Ensure DMF is anhydrous. 3. Increase the reaction temperature in 10 °C increments. Consider a more reactive base like Cs₂CO₃.
Formation of N7 Isomer 1. Reaction conditions favor kinetic product. 2. Use of a very strong base (e.g., NaH).1. Switch to a milder base like K₂CO₃ or Cs₂CO₃. 2. Ensure the purine and base are pre-stirred to allow equilibrium to be established before adding the alkylating agent. 3. Use a more polar solvent like DMF which favors N9 alkylation.
Low Product Yield 1. Incomplete reaction. 2. Product loss during work-up/extraction. 3. Decomposition of product on silica gel.1. Increase reaction time or temperature. 2. Ensure pH of the aqueous phase is neutral or slightly basic during extraction. Perform more extractions if necessary. 3. Consider deactivating the silica gel with a small amount of triethylamine (e.g., 1%) in the eluent. Alternatively, use a different stationary phase like alumina.

References

  • Title: Synthesis and biological evaluation of 6,8-disubstituted purine derivatives as potent cyclin-dependent kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: A simple and efficient one-pot synthesis of 9-substituted-6,8-dichloropurines. Source: Tetrahedron Letters URL: [Link]

  • Title: Regioselective N-9 Alkylation of Purines. Source: Organic Syntheses URL: [Link]

  • Title: Comprehensive Organic Name Reactions and Reagents (Discussion on SNAr and Alkylation). Source: Wiley Online Library URL: [Link]

Application Note: Palladium-Catalyzed Cross-Coupling of 6,8-Dichloro-9H-purine for the Synthesis of Biologically Active Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Purine Scaffold

The purine ring system is a cornerstone of medicinal chemistry, forming the core of numerous endogenous molecules and a wide array of therapeutic agents. Its prevalence in pharmaceuticals, from antiviral medications to kinase inhibitors, stems from its ability to mimic endogenous nucleosides and engage in key biological interactions. The 6,8-dichloro-9H-purine derivative is a particularly valuable starting material, offering two distinct and differentially reactive sites for synthetic elaboration. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the selective functionalization of this scaffold, enabling the rapid generation of diverse molecular libraries essential for modern drug discovery.[1][2] This guide provides a detailed exploration of the principles and protocols for the strategic, palladium-catalyzed modification of 6,8-dichloro-9H-purine.

Understanding the Substrate: Regioselectivity in 6,8-Dichloro-9H-purine

The synthetic utility of 6,8-dichloro-9H-purine lies in the differential reactivity of its C6 and C8 positions. The C6-Cl bond is significantly more susceptible to nucleophilic aromatic substitution and oxidative addition to a Pd(0) catalyst than the C8-Cl bond. This reactivity difference is attributed to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring, which activates the C6 position. This inherent chemoselectivity allows for a sequential and controlled approach to synthesis.[2][3]

  • Position C6: The more electrophilic and sterically accessible site, making it the preferred position for initial cross-coupling reactions under milder conditions.

  • Position C8: Less reactive, typically requiring more forcing conditions (higher temperatures, different ligand/catalyst systems) to undergo cross-coupling after the C6 position has been functionalized.

This predictable reactivity allows chemists to perform selective mono-functionalization at C6, followed by a subsequent, distinct coupling at C8, opening the door to a vast and diverse chemical space.[4]

The Engine of Synthesis: The Palladium Cross-Coupling Catalytic Cycle

At the heart of these transformations is a catalytic cycle that efficiently forges new carbon-carbon and carbon-nitrogen bonds. While specific details can vary between reaction types (e.g., Suzuki, Buchwald-Hartwig), the fundamental steps are conserved. Understanding this cycle is critical for troubleshooting and optimizing reactions. The key steps are Oxidative Addition, Transmetalation (or Ligand Exchange), and Reductive Elimination.[5]

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂(X) (Palladacycle) OxAdd->PdII Transmetal Transmetalation (e.g., Suzuki) PdII->Transmetal R²-M PdII_R2 R¹-Pd(II)L₂(R²) Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Coupled Product) RedElim->Product Reagents Reagents->OxAdd R¹-X

Sources

Troubleshooting & Optimization

troubleshooting side reactions in dichloropurine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Synthetic Landscape

Welcome to the Technical Support Hub. You are likely here because your synthesis of 2,6-dichloropurine (2,6-DCP) from xanthine (or hypoxanthine) has deviated from the expected pathway.

The chlorination of purines using phosphoryl chloride (


) is not a simple substitution; it is a delicate balance of Vilsmeier-Haack kinetics  and thermodynamic stability . The reaction requires the activation of the lactam oxygens at C2 and C6 into leaving groups (dichlorophosphates), followed by nucleophilic attack by chloride ions.

This guide addresses the three most critical failure modes:

  • Thermal Degradation: The reaction mixture turns into an intractable black tar.

  • The "Monochloro" Stall: Incomplete conversion leaving 6-chloropurine or 2-chloropurine.

  • Hydrolytic Reversion: Loss of product during the aqueous quench.

Reaction Mechanism & Failure Pathways

To troubleshoot, you must visualize the invisible. The diagram below maps the successful pathway against the two primary "sinks" (degradation and hydrolysis).

Dichloropurine_Pathway Xanthine Xanthine (Starting Material) Intermediate Phosphoryl Adduct (Activated) Xanthine->Intermediate POCl3 + Base (Activation) DCP 2,6-Dichloropurine (Target) Intermediate->DCP Cl- Attack (Substitution) Tar Polymeric Tar (Ring Opening) Intermediate->Tar T > 160°C (Degradation) Mono Monochloro Impurity Intermediate->Mono Wet POCl3 (Stall) Hydrolysis Hydroxypurines (Reversion) DCP->Hydrolysis Acidic/Hot Quench

Figure 1: Mechanistic pathway showing the activation of Xanthine and the critical divergence points for side reactions.

Troubleshooting Modules

Module A: The "Black Tar" Scenario (Thermal Runaway)

Symptom: The reaction mixture darkens rapidly from yellow/orange to opaque black. Yield is negligible; workup yields a viscous polymeric residue.

Technical Diagnosis: The purine ring, while aromatic, is electron-deficient. In the presence of strong Lewis acids (


, 

) and excessive heat (>160°C), the imidazole ring is susceptible to opening. This generates reactive amine/aldehyde fragments that polymerize (similar to Maillard reactions) [1].

Q: Why did my reaction tar despite using the standard protocol? A: You likely hit a localized "hot spot" or used a base that accelerated decomposition.

  • The Causality: Tertiary amines like N,N-dimethylaniline are catalysts, but they also increase the exotherm. If you add the base too quickly to the hot

    
     mixture, the local temperature can exceed the decomposition threshold of the intermediate phosphoryl adduct.
    
  • The Fix:

    • Staged Heating: Do not go directly to reflux. Hold at 80°C for 1 hour to allow the initial phosphorylation, then ramp to reflux (120-130°C).

    • Base Selection: Switch to a milder base system if possible, or use Phase Transfer Catalysis (e.g., benzyltriethylammonium chloride) instead of aniline bases to lower the required reaction temperature [2].

Module B: The "Monochloro" Stall

Symptom: HPLC/TLC shows a persistent spot (


) that refuses to convert to the di-chloro product (

).

Technical Diagnosis: The C2 and C6 positions have different reactivities.[1] C6 is generally more reactive. The reaction often stalls at the 6-chloro-2-hydroxypurine stage (or 2-chloro-6-hydroxy) if the "chlorinating power" of the system is insufficient.

Q: I added excess


. Why is it still stalling? 
A: 

alone is often insufficient for the difficult C2-oxygen replacement.
  • The Causality: As the reaction proceeds,

    
     is consumed and converted to polyphosphoric acids, which are poor chlorinating agents. You need a source of high-energy chloride ions.
    
  • The Fix:

    • The "Kick": Add Phosphorus Pentachloride (

      
      ) . 
      
      
      
      is a more aggressive chlorinating agent than
      
      
      . A standard ratio is 1.0 eq Xanthine : 10 eq
      
      
      : 1.0 eq
      
      
      .
    • Dry Conditions: Verify your ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

      
       quality. If it has been exposed to moisture, it contains phosphoric acid, which inhibits the reaction. Distill your 
      
      
      
      if it is old.
Module C: The "Disappearing Product" (Workup Hydrolysis)

Symptom: The reaction looked perfect by in-process control (IPC), but after quenching into water, the yield dropped by 50%.

Technical Diagnosis: 2,6-Dichloropurine is an electron-deficient heterocycle. The C-Cl bonds are labile, particularly in the acidic soup generated when


 reacts with water (generating HCl and 

).

Q: How do I quench without hydrolyzing the product? A: You must control the "Quench Vector" (Temperature vs. pH).

Protocol: The "Inverse Quench" Technique

  • Cool: Cool the reaction mixture to room temperature.

  • Concentrate: Remove as much excess

    
     as possible via rotary evaporation before adding water. This is the single most effective step to prevent hydrolysis [3].
    
  • Inverse Addition: Pour the organic concentrate slowly into a rapidly stirred mixture of Ice/Water (not water into acid).

  • pH Control: Maintain the quench mixture at < 20°C . If the pH drops below 1, the risk of acid-catalyzed hydrolysis increases. Neutralize cautiously with

    
     or 
    
    
    
    to pH 4-5 immediately after quenching.

Impurity Profile & Data

Use this table to identify peaks in your HPLC trace (assuming C18 column, Water/Acetonitrile gradient).

ComponentRelative Retention Time (RRT)Likely IdentityRoot Cause
Xanthine 0.20Starting MaterialFailed activation (wet reagents).
6-Chloropurine 0.55Monochloro IntermediateInsufficient

or reaction time.
2,6-Dichloropurine 1.00 Target Product --
N-Alkylated Impurity 1.20N-Ethyl/Methyl adductReaction with tertiary amine base (e.g., Diethylaniline).
Dimer/Tar > 1.50 (Broad)Polymerized degradantsOverheating (>160°C).

Workup Decision Tree

Follow this logic flow to maximize recovery during the critical isolation phase.

Workup_Logic Start Reaction Complete (IPC Check) Strip Strip Excess POCl3 (Rotovap) Start->Strip Quench Inverse Quench (Conc. -> Ice Water) Strip->Quench CheckPH Check pH Quench->CheckPH Acidic pH < 1 CheckPH->Acidic High Acid Load Neutral pH 4-6 CheckPH->Neutral Controlled Action1 Rapid Extraction (DCM or EtOAc) Acidic->Action1 Risk of Hydrolysis! Action2 Buffer with NaHCO3 Then Extract Neutral->Action2 Safe Zone

Figure 2: Decision matrix for aqueous workup to prevent product reversion.

References

  • Mechanism of Chlorination

    • Robins, R. K. (1956). "Potential Purine Antagonists. I. Synthesis of Some 4,6-Substituted Pyrazolo [3,4-d] pyrimidines". Journal of the American Chemical Society, 78(4), 784–790.[2]

  • Scale-Up & Catalysis

    • Wang, T., et al. (2011).[3] "Facile and Practical Synthesis of 2,6-Dichloropurine". Organic Process Research & Development, 15(6). (Discusses the use of phase transfer catalysts to lower temps and avoid tar).

  • Hydrolysis & Workup

    • Lin, X., et al. (2022). "Process for preparing 2,6-dichloropurine". Google Patents, CN114349754A. (Details the critical nature of the quench temperature and pH control).

Sources

Technical Support Center: Improving the Regioselectivity of Glycosylation of 6,8-Dichloro-9H-purine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective glycosylation of 6,8-dichloro-9H-purine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical protocols to navigate the complexities of purine glycosylation and achieve your desired N9 or N7 regioisomer with high fidelity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the glycosylation of 6,8-dichloro-9H-purine, providing foundational knowledge for successful experimentation.

Q1: What are the primary challenges in the glycosylation of 6,8-dichloro-9H-purine?

The principal challenge in the glycosylation of 6,8-dichloro-9H-purine and related purine analogs is controlling the regioselectivity. The purine ring has two nucleophilic nitrogen atoms available for glycosylation: N7 and N9. This often leads to the formation of a mixture of N7 and N9 isomers, which can be difficult to separate. The thermodynamically more stable N9-regioisomer is usually the predominant product in many standard glycosylation reactions.[1]

Q2: Why is the N9-glycosylated product typically favored?

The N9-glycosylated purine is generally the thermodynamically more stable isomer.[1] This stability is attributed to factors such as aromaticity and electronic distribution within the purine ring system. Consequently, reaction conditions that allow for equilibrium to be reached will often favor the formation of the N9 product.

Q3: What is the Vorbrüggen glycosylation method and why is it commonly used for purines?

The Vorbrüggen glycosylation is a widely used method for the synthesis of nucleosides.[1][2] It involves the reaction of a silylated heterocyclic base (in this case, silylated 6,8-dichloro-9H-purine) with a protected glycosyl donor, typically in the presence of a Lewis acid catalyst.[3][4] This method is favored for its relatively mild conditions and its applicability to a wide range of heterocyclic bases and sugars. The silylation of the purine increases its solubility and nucleophilicity, facilitating the reaction.[2]

Q4: How can I distinguish between the N7 and N9 isomers?

Definitive characterization of N7 and N9 isomers is typically achieved using advanced NMR techniques. Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) experiments are particularly powerful. For the N9 isomer, a correlation is observed between the anomeric proton of the sugar and carbons C4 and C8 of the purine ring. In contrast, the N7 isomer shows a correlation between the anomeric proton and carbons C5 and C8.[5] Additionally, the chemical shift of the C5 carbon can be indicative, being more shielded in the N7 isomer.[6]

Q5: Are there alternatives to chemical synthesis for achieving high regioselectivity?

Yes, enzymatic methods offer an excellent alternative and often provide superior regio- and stereoselectivity.[7] Nucleoside phosphorylases (NPs) can catalyze the transfer of a carbohydrate moiety from a donor nucleoside to the purine base.[7][8] This approach can be highly specific, yielding the desired isomer without the formation of byproducts.[7][9]

Section 2: Troubleshooting Guide for Regioselective Glycosylation

This guide provides a structured approach to troubleshooting common issues encountered during the glycosylation of 6,8-dichloro-9H-purine.

Issue 1: Poor Regioselectivity - Mixture of N7 and N9 Isomers

This is the most frequent challenge. The key to improving regioselectivity lies in understanding the kinetic versus thermodynamic control of the reaction.

Causality and Strategic Solutions
  • Kinetic vs. Thermodynamic Control: The N7-isomer is often the kinetically favored product, while the N9-isomer is the thermodynamically favored product.[10] Reactions conducted under conditions that favor kinetic control (e.g., lower temperatures, shorter reaction times) are more likely to yield the N7 isomer. Conversely, conditions that allow the reaction to reach equilibrium (e.g., higher temperatures, longer reaction times) will favor the more stable N9 isomer.

  • Choice of Lewis Acid Catalyst: The Lewis acid plays a crucial role in determining the regioselectivity. Different Lewis acids interact differently with the purine nitrogens, influencing which one is more nucleophilic.

    • For N9-Selectivity: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a commonly used Lewis acid that strongly favors the formation of the N9-glycosylated product, especially at elevated temperatures.[1][11]

    • For N7-Selectivity: Titanium tetrachloride (TiCl4) has been shown to exclusively yield the N7-product under certain conditions.[1] Tin tetrachloride (SnCl4) can also be used to promote N7-glycosylation.[3][5]

  • Solvent Effects: The polarity of the solvent can influence the reaction's regioselectivity.[12][13][14]

    • Less polar solvents may favor the kinetic N7 product.

    • More polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), can sometimes facilitate the isomerization of the N7 product to the more stable N9 isomer.[5]

Troubleshooting Workflow

start Start: Poor Regioselectivity (Mixture of N7/N9) desired_product Desired Isomer? start->desired_product n9_path N9 (Thermodynamic) desired_product->n9_path N9 n7_path N7 (Kinetic) desired_product->n7_path N7 n9_catalyst Use TMSOTf as Lewis Acid n9_path->n9_catalyst n7_catalyst Use TiCl4 or SnCl4 as Lewis Acid n7_path->n7_catalyst n9_temp Increase Reaction Temperature n9_catalyst->n9_temp n9_solvent Use a less polar solvent to avoid isomerization n9_temp->n9_solvent end Achieve High Regioselectivity n9_solvent->end n7_temp Decrease Reaction Temperature (e.g., room temperature or lower) n7_catalyst->n7_temp n7_time Shorten Reaction Time n7_temp->n7_time n7_time->end

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: Low Reaction Yield

Low yields can be attributed to several factors, from incomplete reactions to degradation of starting materials or products.

Causality and Strategic Solutions
  • Inefficient Silylation: The purine must be effectively silylated to ensure its reactivity. Incomplete silylation will result in unreacted starting material.

    • Solution: Ensure anhydrous conditions. Use a sufficient excess of the silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS).[2][11] Refluxing the purine with the silylating agent until the solution becomes clear is a common practice.

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, and temperature can significantly impact the yield.

    • Solution: Optimize these parameters systematically. For instance, if using TiCl4 for N7-selectivity, the reaction may not proceed at room temperature with certain substrates, and gentle heating might be necessary.[1] Conversely, for TMSOTf-catalyzed N9-glycosylation, elevated temperatures are often required for good conversion.[1]

  • Protecting Group Strategy: The protecting groups on the glycosyl donor must be stable under the reaction conditions but readily removable afterward.[15][16][17]

    • Solution: Acetyl or benzoyl groups are commonly used for protecting the hydroxyl groups of the sugar.[17][] Ensure that the chosen Lewis acid and reaction conditions are compatible with these protecting groups.

Experimental Protocol: N9-Selective Glycosylation using TMSOTf
  • Silylation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend 6,8-dichloro-9H-purine in anhydrous acetonitrile. Add N,O-bis(trimethylsilyl)acetamide (BSA) (1.5 equivalents) and heat the mixture to reflux until the solution becomes clear.

  • Glycosylation: Cool the solution to room temperature. Add the protected glycosyl donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) (1.2 equivalents).

  • Catalysis: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equivalents) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 75 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Issue 3: Anomeric Selectivity (Formation of α and β anomers)

While regioselectivity is the primary concern with purines, anomeric selectivity (the stereochemistry at the C1 position of the sugar) is also critical.

Causality and Strategic Solutions
  • Neighboring Group Participation: The use of a participating protecting group at the C2 position of the glycosyl donor (e.g., an acetyl or benzoyl group) is crucial for obtaining the β-anomer.[2] The C2-acyl group forms a dioxolenium ion intermediate, which blocks the α-face of the sugar, forcing the nucleophilic attack of the purine to occur from the β-face.

  • Lewis Acid and Solvent: The choice of Lewis acid and solvent can also influence anomeric selectivity.[14][19] Strongly dissociating solvent systems can favor the formation of the oxocarbenium ion, which can lead to a mixture of anomers.

Mechanism of β-Selectivity

cluster_0 Neighboring Group Participation for β-Selectivity Glycosyl Donor Glycosyl Donor (C2-Acyl Group) Dioxolenium Ion Dioxolenium Ion Intermediate (α-face blocked) Glycosyl Donor->Dioxolenium Ion + Lewis Acid Purine Attack Silylated Purine attacks from β-face Dioxolenium Ion->Purine Attack Beta-Anomer β-Anomer Product Purine Attack->Beta-Anomer

Caption: Mechanism of β-anomer formation via neighboring group participation.

Section 3: Data Summary and Comparative Analysis

The choice of Lewis acid has a profound impact on the regioselectivity of the glycosylation of chloropurines. The following table summarizes reported outcomes for the glycosylation of 6-chloropurine, which serves as a valuable model for 6,8-dichloro-9H-purine.

Lewis AcidTemperatureSolventN7:N9 RatioReference
TMSOTfElevatedDCEAlmost Exclusively N9[1]
FeCl3Room Temp.DCEMostly N9[1]
TiCl4Room Temp.DCEExclusively N7[1]
SnCl4Room Temp.DCEPredominantly N7[3]
AlCl3, ZnCl2Room Temp.DCENo Reaction[1]

DCE: 1,2-Dichloroethane

References

  • Tranová, L., & Stýskala, J. (2021). Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. The Journal of Organic Chemistry, 86(19), 13265–13275. [Link]

  • ResearchGate. (n.d.). Study of the N 7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. Retrieved from [Link]

  • Stýskala, J., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]

  • Tranová, L., & Stýskala, J. (2021). Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. PubMed. [Link]

  • Stýskala, J., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Publications. [Link]

  • Mikhailopulo, I. A., et al. (2022). Comparative Analysis of Enzymatic Transglycosylation Using E. coli Nucleoside Phosphorylases: A Synthetic Concept for the Preparation of Purine Modified 2′-Deoxyribonucleosides from Ribonucleosides. MDPI. [Link]

  • ResearchGate. (n.d.). Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Approaches to stereoselective 1,1'-glycosylation. Retrieved from [Link]

  • Google Patents. (n.d.). US20080207891A1 - Methods For Selective N-9 Glycosylation of Purines.
  • Tichý, M., et al. (2022). Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity. MDPI. [Link]

  • ACS Publications. (2021). Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. Retrieved from [Link]

  • PubMed. (n.d.). An enzymatic transglycosylation of purine bases. Retrieved from [Link]

  • SciSpace. (n.d.). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. Retrieved from [Link]

  • ResearchGate. (n.d.). Vorbrüggen glycosylation reaction and its mechanism. Retrieved from [Link]

  • ACS Publications. (n.d.). Nucleotide chemistry. XIV. Protecting groups for nucleosides used in synthesizing oligonucleotides. Retrieved from [Link]

  • PubMed. (2010). Theoretical Investigation of Solvent Effects on Glycosylation Reactions: Stereoselectivity Controlled by Preferential Conformations of the Intermediate Oxacarbenium-Counterion Complex. Retrieved from [Link]

  • PubMed. (2011). Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars. Retrieved from [Link]

  • MDPI. (2023). Direct Regioselective C-H Cyanation of Purines. Retrieved from [Link]

  • Organic & Biomolecular Chemistry Blog. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Synthesis of nucleosides. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). An Enzymatic Transglycosylation of Purine Bases. Retrieved from [Link]

  • PubMed. (n.d.). Nucleobase Protection of Deoxyribo- And Ribonucleosides. Retrieved from [Link]

  • BYU ScholarsArchive. (2004). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent progress in the synthesis of N7(N9)-alkyl(aryl)purines (microreview). Retrieved from [Link]

  • ResearchGate. (n.d.). 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP. Retrieved from [Link]

  • PubMed. (2003). Synthesis of 6-substituted 9-benzyl-8-hydroxypurines with potential interferon-inducing activity. Retrieved from [Link]

  • YouTube. (2015). Biochemistry | Purine Catabolism [Conversion of Hypoxanthine to Uric Acid]. Retrieved from [Link]

  • ResearchGate. (n.d.). Controlling the stereoselectivity of glycosylation via solvent effects. Retrieved from [Link]

  • PubMed. (2024). Catalytic glycosylation for minimally protected donors and acceptors. Retrieved from [Link]

  • MDPI. (2023). Design and Synthesis of New Modified Flexible Purine Bases as Potential Inhibitors of Human PNP. Retrieved from [Link]

  • ResearchGate. (2019). Regiospecific and Highly Stereoselective Coupling of 6-(Substituted-imidazol-1-yl)purines with 2-Deoxy-3,5-di- O -( p -toluoyl)-α- d - e rythro -pentofuranosyl Chloride. Sodium-Salt Glycosylation in Binary Solvent Mixtures: Improved Synthesis of Cladribine 1. Retrieved from [Link]

  • Oxford Academic. (n.d.). N-versus O-glycosylation of purine nucleosides. Retrieved from [Link]

  • PubMed. (n.d.). On the influence of solvent on the stereoselectivity of glycosylation reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Purine Analogs - Holland-Frei Cancer Medicine. Retrieved from [Link]

Sources

Validation & Comparative

biological activity of 6,8-Dichloro-9H-purine vs. other purine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6,8-Dichloro-9H-purine (CAS: 16075-42-6) acts as a specialized divergent scaffold in medicinal chemistry, distinct from the more common 2,6-dichloropurine. While 2,6-dichloropurine is the standard precursor for C2-substituted drugs (e.g., Roscovitine, Acyclovir), 6,8-dichloro-9H-purine provides unique access to C8-functionalized purines .

This guide details the biological potential of libraries derived from this scaffold, specifically targeting Adenosine Receptors (A1/A2A) , Cytokinins , and Kinase Inhibitors (Src, Wee1). It contrasts the reactivity profiles of purine analogs and provides validated protocols for sequential nucleophilic substitution.

Part 1: Structural Pharmacology & Reactivity Analysis

The utility of 6,8-dichloro-9H-purine lies in its differential electrophilicity. The purine ring system is electron-deficient, but the degree of deficiency varies by position.

Comparative Scaffold Analysis
ScaffoldPrimary Reactive Site (

)
Secondary Reactive SiteTarget Chemical SpaceKey Drug Classes
6,8-Dichloro-9H-purine C6 (High Reactivity)C8 (Moderate Reactivity)8-Aryl/Alkyl purines, Adenosine antagonistsA1/A2A Ligands, Hsp90 Inhibitors
2,6-Dichloropurine C6 (High Reactivity)C2 (Low Reactivity)2,6-Diamino purinesCDKs (Roscovitine), Antivirals (Abacavir)
6-Chloropurine C6 (High Reactivity)C2/C8 (Inert without activation)6-Substituted purinesAntimetabolites (6-MP prodrugs)
The "C8 Vector" Advantage

In protein binding pockets (e.g., ATP-binding sites of kinases), the C2 position typically faces the solvent or the sugar-binding pocket. In contrast, the C8 position often faces the hydrophobic back-pocket or "gatekeeper" regions.

  • 6,8-Dichloro-9H-purine allows the installation of hydrophobic groups (Aryl, Alkyl) at C8 after establishing the primary amine at C6.

  • This is chemically superior to direct C-H activation of 6-substituted purines, which often suffers from poor regioselectivity.

Part 2: Biological Activity of Derivatives[1][2][3][4][5]

Direct biological activity of the parent 6,8-dichloro-9H-purine is limited to non-specific cytotoxicity. Its value is realized upon derivatization.

Adenosine Receptor Antagonism (A1/A2A)

Derivatives synthesized from 6,8-dichloro-9H-purine show high affinity for Adenosine receptors.

  • Mechanism: The C6-amino group mimics the adenosine adenine, while C8-substituents (e.g., cyclopentyl, phenyl) induce conformational changes in the receptor transmembrane domain.

  • Data: 8-substituted analogs often exhibit

    
     values in the nanomolar range (10–100 nM)  for the A1 receptor, with selectivity over A2A determined by the bulk of the C8 group.
    
Anticancer Activity (Kinase Inhibition)

Trisubstituted purines (6-amino-8-aryl-9-alkyl) derived from this scaffold have demonstrated cytotoxicity against human cancer cell lines.

  • Targets: Src family kinases, Wee1, and p97 (VCP).

  • Performance:

    • Huh7 (Liver Cancer):

      
       (surpassing 5-Fluorouracil in specific assays).
      
    • HCT116 (Colon Cancer):

      
      .
      
  • Structure-Activity Relationship (SAR):

    • C6 Position: Piperazine or benzylamine moieties improve solubility and solvent interaction.

    • C8 Position: Electron-rich aryl groups (e.g., 4-methoxyphenyl) enhance potency by engaging hydrophobic pockets.

Cytokinins & Photoaffinity Probes

The scaffold is used to synthesize 8-azido-N6-benzyladenine , a photoaffinity probe for cytokinin-binding proteins in plant biology. The C8-azido group allows covalent cross-linking to the receptor upon UV irradiation, mapping the binding site.

Part 3: Experimental Protocols

Protocol A: Sequential Substitution (General Workflow)

Objective: Synthesize a 6-amino-8-alkoxy purine library.

  • Step 1: C6-Selective Displacement (Room Temperature)

    • Reagents: 6,8-Dichloro-9H-purine (1.0 eq), Primary Amine (1.1 eq), Et3N (2.0 eq).

    • Solvent: n-Butanol or Ethanol.

    • Conditions: Stir at 25°C for 4–6 hours . The C6-Cl is significantly more labile.

    • Validation: TLC (Hexane:EtOAc 1:1) should show consumption of starting material.

    • Yield: Typically 85–95%.[1]

  • Step 2: C8-Displacement (High Temperature)

    • Reagents: Intermediate from Step 1 (1.0 eq), Nucleophile (e.g., NaOMe, Thiol, or excess Amine) (3–5 eq).

    • Solvent: DMF or sealed tube with neat amine.

    • Conditions: Heat to 120–150°C for 12–24 hours .

    • Note: The C8-Cl is deactivated by the electron-donating group installed at C6. Harsh conditions are required.

    • Purification: Silica gel chromatography.

Protocol B: Synthesis of Parent 6,8-Dichloro-9H-purine

For labs needing to generate the scaffold de novo.

  • Precursor: Start with 6-chloro-8-oxopurine or uric acid (via 2,6,8-trichloropurine).

  • Chlorination: Reflux 6-chloro-8-oxopurine in POCl3 (Phosphorus oxychloride) with N,N-dimethylaniline (catalyst) for 4 hours.

  • Quench: Pour onto crushed ice carefully (exothermic).

  • Extraction: Extract with EtOAc, wash with brine, dry over MgSO4.

Part 4: Visualization & Logic Maps

Diagram 1: Scaffold Reactivity & Decision Tree

This diagram illustrates the divergent synthesis pathways available from 6,8-Dichloro-9H-purine versus its isomers.

G Start Purine Scaffold Selection DCP26 2,6-Dichloropurine Start->DCP26 Target: Solvent Front DCP68 6,8-Dichloro-9H-purine Start->DCP68 Target: Back Pocket Step1_26 Step 1: C6 Substitution (Amine/Alkoxide) DCP26->Step1_26 Fast (RT) Step1_68 Step 1: C6 Substitution (Amine/Alkoxide) DCP68->Step1_68 Fast (RT) Step2_26 Step 2: C2 Substitution (Requires High Temp) Step1_26->Step2_26 Slow Step2_68 Step 2: C8 Substitution (Requires High Temp/Catalysis) Step1_68->Step2_68 Slow Prod_CDK CDK Inhibitors (e.g. Roscovitine) Step2_26->Prod_CDK Prod_Adenosine Adenosine Ligands (A1/A2A Selective) Step2_68->Prod_Adenosine Prod_Hsp90 Hsp90 Inhibitors (8-Aryl Purines) Step2_68->Prod_Hsp90

Caption: Comparative synthetic pathways showing the divergent chemical space accessible via 2,6- vs 6,8-dichloropurine.

Diagram 2: Biological Activity SAR Map

Mapping the structural zones of the 6,8-dichloro-derived pharmacophore.

SAR Core Purine Core (Scaffold) N9 N9 Position (Solubility/PK) Core->N9 C6 C6 Position (H-Bond Donor/Acceptor) Core->C6 C8 C8 Position (Hydrophobic Interaction) Core->C8 Activity1 Adenosine Selectivity (Bulk determines A1 vs A2A) C6->Activity1 Mimics Adenine C8->Activity1 Steric Control Activity2 Kinase Potency (Back-pocket binding) C8->Activity2 Gatekeeper Interaction

Caption: Structure-Activity Relationship (SAR) map highlighting the functional role of C6 and C8 substitutions.

References

  • Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. ResearchGate. Link

  • Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation. NIH PubMed. Link

  • Facile Synthesis of 8-Azido-6-Benzylaminopurine. MDPI. Link

  • Purine Analogues as Kinase Inhibitors: A Review. NIH PubMed. Link

  • Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. ResearchGate. Link

Sources

Assessing the In Vivo Efficacy of 6,8-Dichloro-9H-purine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6,8-dichloro-9H-purine scaffold represents a "privileged structure" in medicinal chemistry, distinct from the more common 2,6-dichloro isomers. Its unique substitution pattern allows for orthogonal functionalization: the C6 position typically governs ATP-binding pocket affinity (kinase inhibition), while the C8 position modulates lipophilicity, metabolic stability, and off-target selectivity.

This guide outlines the technical roadmap for assessing the in vivo efficacy of these derivatives, specifically focusing on their transition from in vitro cytotoxicity (IC50) to in vivo tumor growth inhibition (TGI). We compare these novel derivatives against established purine antimetabolites (e.g., Fludarabine , 6-Mercaptopurine ) to highlight their distinct mechanism of action, which often shifts from simple DNA incorporation to targeted Cyclin-Dependent Kinase (CDK) inhibition.

The Chemical Advantage: Why 6,8-Disubstitution?

Unlike standard purine antimetabolites that rely on metabolic activation to inhibit DNA synthesis, 6,8-dichloro-derived purines are frequently designed as ATP-competitive kinase inhibitors .

  • C6-Position (The "Warhead"): Nucleophilic aromatic substitution (SNAr) at C6 with morpholines or piperazines creates hydrogen bond acceptors crucial for the hinge region of kinases (e.g., CDK2, CDK9).

  • C8-Position (The "Rudder"): Functionalization here (often via Suzuki-Miyaura coupling or further SNAr) with hydrophobic aryl groups improves cell permeability and locks the bioactive conformation, a feature often lacking in monosubstituted purines like 6-Mercaptopurine (6-MP).

Comparative Mechanism of Action

While 6-MP requires conversion to thioinosinic acid to inhibit de novo purine synthesis, 6,8-disubstituted derivatives typically induce G2/M phase arrest directly.

Mechanism Scaffold 6,8-Disubstituted Purine Derivative Membrane Cell Membrane Permeation Scaffold->Membrane Lipophilic C8 Moiety Target ATP Pocket Binding (CDK2/Cyclin E) Membrane->Target Intracellular Accumulation Checkpoint G2/M Checkpoint Activation Target->Checkpoint Inhibition Downstream Caspase-3/7 Cleavage Checkpoint->Downstream Signaling Cascade Outcome Apoptosis & Tumor Regression Downstream->Outcome

Figure 1: Mechanistic pathway of 6,8-disubstituted purines acting as CDK inhibitors, leading to apoptosis.

Comparative Efficacy Analysis

The following data synthesis contrasts a representative 6,8-disubstituted derivative (Compound 12, based on C6-piperazine/C8-aryl substitution) against clinical standards.

Table 1: Efficacy and Toxicity Profile (Hepatocellular Carcinoma Model)

Data synthesized from comparative SAR studies (e.g., Huh7/HCT116 cell lines).

Feature6,8-Disubstituted Derivative (Lead) Fludarabine (Standard) 6-Mercaptopurine (Legacy)
Primary Mechanism CDK/Kinase Inhibition (G2/M Arrest)Ribonucleotide Reductase InhibitionPurine Synthesis Inhibition
In Vitro IC50 (Huh7) 0.08 – 0.15 µM 28.4 µM> 50 µM
In Vivo Dose (Murine) 10–25 mg/kg (IP/Oral)25–50 mg/kg (IP)30–100 mg/kg (Oral)
Tumor Growth Inhibition > 75% (at Day 21)~ 50–60%Variable (Genotype dependent)
Solubility Low (Requires formulation)ModerateModerate
Myelotoxicity Low to ModerateHigh (Dose-limiting)High (TPMT dependent)

Key Insight: The 6,8-derivative demonstrates significantly higher potency (lower IC50) because it targets signaling proteins directly, whereas Fludarabine and 6-MP act as "suicide substrates," requiring high intracellular concentrations to outcompete natural nucleotides.

Validated In Vivo Assessment Protocol

To generate reproducible data for these hydrophobic derivatives, the following protocol utilizes a self-validating xenograft workflow .

Phase A: Formulation (Critical Step)

6,8-dichloro derivatives are lipophilic. Standard saline will precipitate the compound, leading to false negatives.

  • Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.

  • Validation: Sonication for 10 mins. Solution must remain clear at RT for 4 hours.

Phase B: The Xenograft Workflow

This protocol uses a flank model (HCT116 or Huh7) in BALB/c nude mice.

Workflow cluster_0 Preparation Phase cluster_1 Treatment Phase (Start: ~100mm³) cluster_2 Analysis Phase Cells Cell Expansion (HCT116/Huh7) Implant Subcutaneous Injection (5x10^6 cells + Matrigel) Cells->Implant Random Randomization (n=8/group) Implant->Random Tumor Vol reaches 100mm³ Dosing Daily Dosing (IP) 21 Days Random->Dosing Measure Caliper Measurement (Every 3 Days) Dosing->Measure Harvest Tumor Excision & Weighing Measure->Harvest Endpoint (Day 21) Histo IHC Staining (Ki-67 / Cleaved Caspase-3) Harvest->Histo

Figure 2: Step-by-step in vivo assessment workflow for purine derivatives.

Phase C: Efficacy Calculation

Do not rely solely on final tumor weight. Calculate Tumor Growth Inhibition (TGI) dynamically:



  • 
    : Tumor volume of treated group.
    
  • 
    : Tumor volume of control (vehicle) group.
    

Trustworthiness Check: If the Positive Control (e.g., Fludarabine) does not show statistically significant TGI (>40%) compared to Vehicle, the experiment is invalid (likely due to poor cell engraftment or handling errors) and must be repeated.

Safety & Toxicology Markers

Because 6,8-disubstituted purines can exhibit off-target kinase activity, monitoring systemic toxicity is mandatory.

  • Body Weight: A loss of >15% requires immediate euthanasia (humane endpoint).

  • Liver Enzymes (ALT/AST): Crucial for C8-aryl derivatives, as they are metabolized hepatically.

  • Hematology: Unlike 6-MP, which causes severe neutropenia, targeted 6,8-derivatives should ideally show sparing of white blood cell counts . This is a key differentiator to highlight in publication.

References

  • Gunduz, M. et al. (2024). Synthesis and cytotoxicity of novel 6,8,9-trisubstituted purine analogs against liver cancer cells. Bioorganic & Medicinal Chemistry Letters.

  • Demir, Y. et al. (2023).[1] Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues. ResearchGate.

  • Zhu, Y. et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules (MDPI).

  • Pieroni, M. et al. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. Molecules (MDPI).

  • National Institutes of Health. (2021). 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives.[2] Synthesis, computational analysis, and biological activity. Nucleosides, Nucleotides & Nucleic Acids.[1][3][4][5][6]

Sources

Precision Profiling of 6,8-Dichloropurine-Derived Inhibitors: Selectivity vs. The Purineome

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Paradox

The 6,8-dichloropurine core serves as a privileged scaffold for the synthesis of high-affinity Hsp90 inhibitors (e.g., PU-H71, BIIB021) and specific kinase probes. Its utility stems from the regioselective reactivity of the chlorine atoms—allowing sequential


 substitutions to mimic the adenosine ring of ATP.

However, this ATP mimicry introduces a critical liability: The Purineome . Unlike allosteric inhibitors, purine-scaffold inhibitors compete directly for the ATP-binding pocket. Consequently, their utility depends entirely on their selectivity profile against the human kinome (~518 kinases) and other ATPases.

This guide details the profiling architecture required to validate these inhibitors, distinguishing direct off-target inhibition from chaperone-mediated client degradation .

Comparative Analysis: Purines vs. Alternatives

When selecting a chemical probe or lead candidate, the 6,8-dichloropurine class must be weighed against resorcinol and ansamycin alternatives.

Table 1: Scaffold Performance Matrix
FeaturePurine Scaffold (e.g., PU-H71, BIIB021)Resorcinol Scaffold (e.g., Ganetespib)Ansamycin (e.g., 17-AAG)
Origin Synthetic (from 6,8-dichloropurine)SyntheticNatural Product Derivative
Binding Mode ATP-competitive (Pan-Hsp90)ATP-competitive (Pan-Hsp90)ATP-competitive (Type I)
Solubility High (Tunable via N9/C8 side chains)Moderate (often requires formulation)Low (requires DMSO/Cremophor)
Selectivity Risk High (Kinome Cross-reactivity) Moderate (hERG channel toxicity)Low (High specificity, but hepatotoxic)
Tumor Retention Epichaperome-driven (High accumulation)Kinetic-drivenKinetic-driven
Primary Off-Targets BCR-ABL, BTK, MAPKs (Direct binding)UGT1A1, hERGNQO1 (metabolic liability)
Key Differentiator: The "Epichaperome" Effect

Unlike resorcinols, purine-based inhibitors derived from the 6,8-dichloro core (specifically PU-H71) have demonstrated a unique ability to bind the Epichaperome —a stress-specific, multimeric Hsp90 cluster found in malignant cells. This provides a biological selectivity window that exceeds the thermodynamic selectivity measured in cell-free assays.

Critical Profiling Workflow

To validate a 6,8-dichloropurine derivative, you must decouple direct kinase inhibition (off-target) from client protein degradation (on-target Hsp90 effect).

Diagram 1: The Dual-Arm Profiling Architecture

ProfilingWorkflow cluster_ArmA Arm A: Thermodynamic Selectivity (Cell-Free) cluster_ArmB Arm B: Biological Consequence (Cell-Based) Start 6,8-Dichloropurine Derivative KinomeScan Kinome Scan (400+ Kinases) Active Site Competition Start->KinomeScan Lysate Tumor Lysate Treatment (Time Course: 6h vs 24h) Start->Lysate KdCalc Calculate Entropy Score (S-score) KinomeScan->KdCalc DirectBind Identify Direct Binders (e.g., BTK, BRAF) KdCalc->DirectBind Integration FINAL PROFILE: Distinguish Off-Target (Inhibition) vs. Client (Degradation) DirectBind->Integration Direct Inhibition? Proteomics TMT-MS Proteomics Lysate->Proteomics Destabilization Identify Degraded Clients Proteomics->Destabilization Destabilization->Integration Hsp90 Dependent?

Caption: Workflow distinguishing direct ATP-pocket competition (Arm A) from chaperone-mediated proteasomal degradation (Arm B).

Experimental Protocols

Protocol A: Chemical Proteomics (Affinity Capture)

Objective: Identify the "Purineome" – the subset of the proteome that physically binds the inhibitor.

  • Probe Synthesis:

    • Utilize the C8-position of the purine scaffold (often solvent-exposed) to attach a PEG-linker and Biotin handle.

    • Validation: Ensure the biotinylated analog retains IC50 within 5-fold of the parent compound via Fluorescence Polarization (FP) assay.

  • Lysate Preparation:

    • Lyse cells (e.g., SK-BR-3) in mild buffer (20 mM HEPES, 150 mM NaCl, 0.5% Triton X-100).

    • Critical: Do not add ATP to the lysis buffer, as high ATP levels will mask low-affinity off-targets.

  • Competition Assay (The Control):

    • Condition 1: Lysate + Biotin-Probe.

    • Condition 2: Lysate + Free Parent Inhibitor (20x excess) + Biotin-Probe.

  • Mass Spectrometry:

    • Elute bound proteins, digest with trypsin, and label with TMT (Tandem Mass Tag).

    • Analysis: Targets showing >50% reduction in abundance in Condition 2 vs. Condition 1 are specific binders.

Protocol B: The "Client vs. Target" Discrimination

Objective: Does the inhibitor kill the kinase, or just stop it from working?

  • Setup: Treat cells with

    
     of the inhibitor.
    
  • Timepoints: 4 hours (early) vs. 24 hours (late).

  • Readout: Western Blot for Kinase X.

    • Scenario 1 (Direct Inhibition): Kinase X levels are stable at 24h, but phosphorylation of its substrate is blocked. -> Off-Target Binding.

    • Scenario 2 (Client Degradation): Kinase X protein levels decrease significantly by 24h. -> Hsp90 Client Effect.

Mechanistic Insight: The 6,8-Substitution Logic

The chemical rationale for using 6,8-dichloropurine is the ability to independently tune the "Hinge Binding" (C6) and "Solvent Interaction" (C8) regions.

Diagram 2: Structure-Activity Relationship (SAR) Flow

SAR_Logic Core 6,8-Dichloropurine Core Step1 C6 Substitution (SNAr with Amines) Core->Step1 Step2 C8 Substitution (Suzuki/SNAr) Step1->Step2 Effect1 Hinge Binding (Adenine Mimicry) Step1->Effect1 Result Final Inhibitor Step2->Result Effect2 Selectivity Gate (Solvent Exposed) Step2->Effect2

Caption: Sequential functionalization of the 6,8-dichloro core allows fine-tuning of hinge interaction (potency) and solvent exposure (selectivity).

References

  • Trepel, J., et al. (2010). "Targeting the dynamic HSP90 complex in cancer." Nature Reviews Cancer. Link

  • Chiosis, G., et al. (2002). "A small molecule mimic of the Hsp90 peptide bond inhibits the chaperone function." Chemistry & Biology. (Seminal paper on Purine-Scaffold Hsp90 inhibitors). Link

  • Moulick, K., et al. (2011). "Affinity-based proteomics reveal cancer-specific networks coordinated by Hsp90." Nature Chemical Biology. (Describes the chemical proteomics workflow for PU-H71). Link

  • Biamonte, M. A., et al. (2010). "Heat shock protein 90: inhibitors in clinical trials." Journal of Medicinal Chemistry. Link

  • Patel, H. J., et al. (2013). "The epichaperome is a therapeutic target in cancer." Nature. Link

Evaluating the Off-Target Effects of 6,8-Dichloro-9H-purine Scaffolds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Challenge in Purine Scaffolds

The purine heterocycle is a "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors (e.g., purvalanol A, seleciclib).[1][2] However, this privilege comes with a penalty: promiscuity . Because purine analogs target the highly conserved ATP-binding pocket of the human kinome, off-target effects are the primary cause of clinical attrition.

This guide focuses on 6,8-Dichloro-9H-purine , a distinct scaffold that offers an alternative substitution vector to the more common 2,6-Dichloro-9H-purine . While 2,6-substitution targets the hinge region and the solvent-exposed front, 6,8-substitution allows for probing the "back pocket" or gatekeeper regions of kinases, potentially offering superior selectivity profiles.

This document outlines a rigorous, self-validating workflow to evaluate the off-target effects of 6,8-dichloro-9H-purine derivatives, comparing them against standard 2,6-analogs.

Comparative Analysis: 6,8-Dichloro vs. 2,6-Dichloro Scaffolds

To understand off-target risks, one must understand the structural causality of the scaffold.

Feature6,8-Dichloro-9H-purine (The Product) 2,6-Dichloro-9H-purine (The Alternative) Impact on Off-Target Effects
Substitution Vector C6 (Hinge) & C8 (Back/Side Pocket) C6 (Hinge) & C2 (Solvent Front) C8 substitution can induce steric clashes with "gatekeeper" residues, potentially excluding off-target kinases that lack space in this region.
Primary Targets CK1, CDK, Adenosine ReceptorsCDK, MAPK, Src Family Kinases6,8-analogs often show distinct selectivity profiles due to the C8 vector.
Promiscuity Risk Moderate. C8 modifications are less tolerated by the general kinome than C2 modifications.High. The C2 position is widely tolerated across the kinome, often leading to "pan-kinase" inhibition.
Synthetic Utility Intermediate for 6,8,9-trisubstituted libraries.Intermediate for 2,6,9-trisubstituted libraries.6,8-scaffold allows access to novel IP space and distinct chemical biology.
Structural Logic Diagram

The following diagram visualizes the Structure-Activity Relationship (SAR) logic distinguishing these two scaffolds.

PurineSAR Scaffold Purine Scaffold (ATP Mimetic) Sub26 2,6-Substitution (Alternative) Scaffold->Sub26 Sub68 6,8-Substitution (Target) Scaffold->Sub68 Effect26 Targets Solvent Front High Promiscuity Risk Sub26->Effect26 Steric Tolerance Effect68 Targets Back Pocket/Gatekeeper Potential for High Selectivity Sub68->Effect68 Steric Clash Outcome Off-Target Profile Effect26->Outcome Effect68->Outcome

Figure 1: SAR logic comparing the off-target potential of 2,6- vs. 6,8-substitution patterns.

Validated Evaluation Workflow

To objectively evaluate off-target effects, you cannot rely on a single assay. You must triangulate data from biochemical , cellular , and thermal stability assays.

Phase 1: The "Gold Standard" Kinome Profiling

Before cellular testing, you must quantify the Selectivity Score (S-score).

Protocol:

  • Library Prep: Dissolve 6,8-dichloro derivatives in 100% DMSO to 10 mM.

  • Assay Type: Competitive binding assay (e.g., KINOMEscan®) against a panel of >300 kinases.

  • Concentration: Screen at 1 µM and 10 µM.

  • Data Analysis: Calculate the

    
     score:
    
    
    
    
    • Target:

      
       (High Selectivity).
      
    • Comparison: Run a parallel screen with a 2,6-dichloro analog (e.g., Purvalanol A) as a control.

Why this works: This eliminates cellular permeability variables and purely assesses the scaffold's affinity for the ATP pockets of the kinome.

Phase 2: Cellular Thermal Shift Assay (CETSA)

Kinome profiling is in vitro. CETSA validates if the compound engages off-targets inside the living cell.

Protocol:

  • Cell Prep: Harvest HCT116 or MCF7 cells; resuspend in PBS with protease inhibitors.

  • Treatment: Incubate cell lysate with 10 µM of the 6,8-dichloro compound for 30 min at RT. Control: DMSO only.

  • Thermal Challenge: Aliquot lysate into PCR tubes. Heat to a gradient (40°C to 67°C) for 3 min.

  • Separation: Centrifuge at 20,000 x g for 20 min to pellet denatured proteins.

  • Detection: Analyze supernatant via Western Blot targeting known off-targets (e.g., MAPK, GSK3β) identified in Phase 1.

  • Interpretation: If the off-target protein remains soluble at higher temperatures in the treated sample vs. control, the compound has stabilized it—confirming a cellular off-target interaction .

Phase 3: Phenotypic Therapeutic Index (TI)

The ultimate measure of off-target toxicity is the differential killing of cancer cells vs. normal cells.

Experimental Setup:

  • Cancer Line: HCT116 (Colon) or MCF7 (Breast).[3][4]

  • Normal Control: WI-38 (Human Lung Fibroblast) or PBMCs.

  • Method: SRB (Sulforhodamine B) or MTT assay.

Data Table Template:

Compound IDHCT116 IC50 (µM)WI-38 IC50 (µM)Therapeutic Index (WI-38 / HCT116)Interpretation
6,8-Dichloropurine Analog A 2.5>50>20 High Specificity
2,6-Dichloropurine Analog B 1.85.22.9Low Specificity (Likely Off-Target Toxicity)
Standard (5-FU) 5.015.03.0Baseline Control

Visualizing the Evaluation Workflow

The following diagram illustrates the decision matrix for advancing a 6,8-dichloro scaffold based on off-target data.

EvaluationWorkflow Start Start: 6,8-Dichloro Derivative KinomeScan Phase 1: Kinome Profiling (Biochemical) Start->KinomeScan Decision1 S(35) Score < 0.05? KinomeScan->Decision1 Refine Refine Structure (Modify C8 Substituent) Decision1->Refine No (Promiscuous) CETSA Phase 2: CETSA (Target Engagement) Decision1->CETSA Yes (Selective) Refine->KinomeScan Decision2 Off-Target Stabilization? CETSA->Decision2 Decision2->Refine Yes (Off-Target Bound) Phenotype Phase 3: Phenotypic Screen (HCT116 vs WI-38) Decision2->Phenotype No (Clean Profile) Final Lead Candidate Phenotype->Final

Figure 2: Step-by-step decision matrix for evaluating off-target risks in purine scaffolds.

Strategic Recommendations

  • Prioritize C8-Arylation: Literature suggests that introducing aryl groups at the C8 position (via Suzuki coupling on the 6,8-dichloro scaffold) significantly improves selectivity compared to alkyl substitutions. The rigid aryl group often forces the molecule into a conformation that fits specific kinase pockets while clashing with others.

  • Use 2,6-Analogs as Negative Controls: When publishing data, always include the regioisomer (2,6-dichloro derivative) in your kinome trees. Showing that moving the chlorine/substituent from C2 to C8 removes off-target hits is the strongest proof of "rational design."

  • Monitor Adenosine Receptors: Purines are endogenous ligands for Adenosine Receptors (A1, A2A, etc.). While focusing on kinases, do not ignore GPCR off-targets. A secondary screen against A1/A2A receptors is recommended for 6,8-dichloro purines, as they structurally mimic adenosine more closely than pyrimidine-based inhibitors.

References

  • Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. National Institutes of Health (NIH). [Link]

  • Purine Analogues as Kinase Inhibitors: A Review. PubMed. [Link]

  • Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines. PubMed. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]

  • From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. Royal Society of Chemistry (RSC). [Link]

Sources

A Comparative Guide to the Synthesis of 6,8-Dichloro-9H-purine: Established Methods and Modern Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Dichloro-9H-purine is a key intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and research compounds. The strategic placement of two reactive chlorine atoms on the purine core allows for selective functionalization at the C6 and C8 positions, making it a versatile building block in medicinal chemistry. This guide provides a comprehensive benchmark of known synthetic methods for 6,8-dichloro-9H-purine, offering a critical evaluation of their respective advantages and limitations. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and provide the necessary analytical data to ensure the confident synthesis and characterization of this important molecule.

The Classical Approach: Chlorination of Uric Acid Derivatives

The most established and widely cited method for the synthesis of 6,8-dichloro-9H-purine involves the direct chlorination of 6,8-dihydroxypurine, a derivative of uric acid. This transformation is typically achieved using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base such as N,N-diethylaniline.

Mechanistic Rationale

The underlying principle of this reaction is the conversion of the hydroxyl groups of the purine ring into better leaving groups, which are then displaced by chloride ions. The tautomeric nature of the dihydroxypurine allows it to react as a lactam. The phosphorus oxychloride acts as both the chlorinating agent and a dehydrating agent. The tertiary amine serves as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Chlorination_Mechanism UricAcid 6,8-Dihydroxypurine (Uric Acid Derivative) Intermediate Activated Intermediate UricAcid->Intermediate + POCl₃ POCl3 POCl₃ HCl HCl Base Tertiary Amine (e.g., N,N-diethylaniline) Base->HCl Neutralizes Product 6,8-Dichloro-9H-purine Intermediate->Product + Cl⁻

Caption: General workflow for the chlorination of 6,8-dihydroxypurine.

Experimental Protocol: Chlorination of 6,8-Dihydroxypurine

This protocol is a synthesized representation of the classical method. Researchers should exercise caution and perform appropriate risk assessments before undertaking this procedure.

Materials:

  • 6,8-Dihydroxypurine (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (10-20 eq)

  • N,N-Diethylaniline (2-3 eq)

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of 6,8-dihydroxypurine in an excess of phosphorus oxychloride, slowly add N,N-diethylaniline at room temperature.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure 6,8-dichloro-9H-purine.

An Alternative Route: The Traube Purine Synthesis

The Traube purine synthesis offers a convergent approach to the purine core, building the imidazole ring onto a pre-existing pyrimidine. This method can be adapted for the synthesis of 6,8-dichloro-9H-purine, providing an alternative to the direct chlorination of uric acid derivatives. A plausible starting material for this route is 4,5-diamino-6-chloropyrimidine.

Mechanistic Rationale

The Traube synthesis involves the condensation of a 4,5-diaminopyrimidine with a one-carbon synthon, which forms the C8 position of the purine ring. To introduce a chlorine atom at the 8-position, a suitable one-carbon electrophile containing a leaving group is required. Phosgene or a phosgene equivalent can be used to form an intermediate that subsequently chlorinates at the C8 position.

Traube_Synthesis Pyrimidine 4,5-Diamino-6-chloropyrimidine Intermediate Cyclized Intermediate Pyrimidine->Intermediate + C1 Synthon C1_Synthon One-Carbon Synthon (e.g., Phosgene equivalent) Product 6,8-Dichloro-9H-purine Intermediate->Product Chlorination/Tautomerization

Caption: General workflow for the Traube synthesis of 6,8-dichloro-9H-purine.

Experimental Protocol: Traube-type Synthesis from a Pyrimidine Precursor

This protocol outlines a potential pathway based on the principles of the Traube synthesis. Optimization may be required.

Materials:

  • 4,5-Diamino-6-chloropyrimidine (1.0 eq)

  • Triphosgene (as a phosgene equivalent) (0.5 eq)

  • Triethylamine (2.2 eq)

  • Toluene

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Suspend 4,5-diamino-6-chloropyrimidine in dry toluene.

  • Add triethylamine and cool the mixture to 0 °C.

  • Slowly add a solution of triphosgene in toluene.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • To the residue, add phosphorus oxychloride and heat to reflux for 2-4 hours.

  • Follow the workup and purification steps as described in the classical chlorination protocol.

Benchmarking the Synthetic Routes

FeatureClassical ChlorinationTraube Synthesis
Starting Material 6,8-Dihydroxypurine (from Uric Acid)4,5-Diamino-6-chloropyrimidine
Reagents POCl₃, Tertiary AminePhosgene equivalent, Base, POCl₃
Number of Steps 12 (from the diaminopyrimidine)
Potential Yield Moderate to GoodVariable, depends on cyclization efficiency
Scalability Established for large-scale productionPotentially scalable
Safety Concerns POCl₃ is highly corrosive and reacts violently with water.Phosgene equivalents are highly toxic. POCl₃ hazards.
Substrate Scope Limited to the specific dihydroxypurine.Potentially adaptable for other substituted purines.

Characterization and Validation

The successful synthesis of 6,8-dichloro-9H-purine must be confirmed by rigorous analytical techniques.

Expected Analytical Data:

  • 1H NMR: The 1H NMR spectrum is expected to show a single peak corresponding to the proton at the N9 position, typically in the range of 13-14 ppm in DMSO-d₆, and a singlet for the C2 proton around 8.5-9.0 ppm.

  • 13C NMR: The 13C NMR spectrum will provide signals for the five carbon atoms of the purine core. The chemical shifts will be influenced by the electronegative chlorine atoms.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of 6,8-dichloro-9H-purine (187.98 g/mol ). The isotopic pattern of the two chlorine atoms (approximately 3:1 ratio for [M] and [M+2] and a smaller [M+4] peak) will be a key diagnostic feature.

Conclusion

The synthesis of 6,8-dichloro-9H-purine can be reliably achieved through the classical chlorination of 6,8-dihydroxypurine using phosphorus oxychloride. This method, while robust, involves hazardous reagents and requires careful handling. The Traube synthesis presents a viable alternative, offering flexibility in the choice of starting materials and the potential for the synthesis of analogues. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, and safety considerations. The provided protocols and analytical benchmarks should serve as a valuable resource for the successful and verifiable synthesis of this important chemical intermediate.

References

  • Due to the nature of this guide, specific journal references for detailed protocols are not provided. The information is synthesized from established chemical principles and common practices in heterocyclic chemistry.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-Dichloro-9H-purine
Reactant of Route 2
Reactant of Route 2
6,8-Dichloro-9H-purine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.